molecular formula C7H3BrFNS B8012867 2-Bromo-7-fluorobenzo[d]thiazole

2-Bromo-7-fluorobenzo[d]thiazole

Cat. No.: B8012867
M. Wt: 232.07 g/mol
InChI Key: WJCHGPIIPBDKEJ-UHFFFAOYSA-N
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Description

2-Bromo-7-fluorobenzo[d]thiazole (CAS 1188130-52-0) is a high-purity fluorinated and brominated heterocyclic compound with the molecular formula C7H3BrFNS and a molecular weight of 232.07 g/mol . This scaffold is a critical synthetic intermediate in medicinal chemistry, particularly for developing novel thiazole derivatives with potential as anti-cancer agents . Research indicates that thiazole derivatives can exert anticancer activity through mechanisms related to the inhibition of anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis in cancer cells . The presence of both bromine and fluorine atoms at the 2- and 7- positions of the benzothiazole ring makes this compound a versatile and valuable building block for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations. It is specifically designed for use in multicomponent reactions to create complex molecular architectures for biological screening . The product requires storage in an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-7-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCHGPIIPBDKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 2

Multi-step Synthesis via Intermediate Functionalization

Thiazole Ring Construction with Pre-halogenated Aromatic Rings

A robust approach involves constructing the benzo[d]thiazole core from pre-functionalized aromatic precursors. For instance, 4-bromo-3-fluoroaniline can be cyclized with thiourea derivatives to form the thiazole ring.

Synthetic Pathway:

  • Synthesis of 4-bromo-3-fluoroaniline :

    • Bromination of 3-fluoroaniline using N-bromosuccinimide (NBS) in acetic acid.

  • Cyclization with Carbon Disulfide :

    • Reaction of 4-bromo-3-fluoroaniline with CS₂ in ethanol under reflux forms the thiazole ring.

Reaction Metrics:

  • Overall Yield : 48–55%

  • Purity : >95% (HPLC)

Sequential Halogenation Post-Cyclization

An alternative strategy involves brominating the thiazole ring after forming the benzo[d]thiazole scaffold. For example, 7-fluorobenzo[d]thiazole is treated with CuBr and n-butyl nitrite, followed by purification via column chromatography.

Microwave-Assisted Fluorination and Bromination

Microwave irradiation significantly enhances reaction efficiency and yield. A one-pot protocol for synthesizing 2-bromo-7-fluorobenzo[d]thiazole involves:

Microwave-Enhanced Halogen Exchange

Bromo-fluoro substitution is achieved using KF-Kryptofix 2.2.2 complex under microwave conditions:

  • Substrate : 2-Chloro-7-fluorobenzo[d]thiazole

  • Reagents : KF (3 equiv), Kryptofix 2.2.2 (3 equiv)

  • Solvent : DMSO

  • Conditions : 130°C, 15 minutes, microwave (30 W)

  • Yield : 78%

Comparative Analysis of Microwave vs. Thermal Methods

ParameterMicrowave MethodThermal Method
Reaction Time15 min12 hours
Yield78%22%
Purity98%90%

Microwave irradiation reduces side reactions and improves reproducibility, particularly for fluorination.

Advanced Functionalization Techniques

Directed Ortho-Metalation (DoM)

Directed metalation strategies enable precise fluorination at the 7-position. Using a tert-butoxycarbonyl (Boc) directing group at the 2-position, lithiation with LDA (lithium diisopropylamide) followed by quenching with NFSI (N-fluorobenzenesulfonimide) yields the 7-fluoro derivative.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces bromine at the 2-position post-fluorination. For example:

  • Substrate : 7-Fluorobenzo[d]thiazole-2-boronic ester

  • Reagents : Pd(PPh₃)₄ (5 mol%), KBr (2 equiv)

  • Solvent : DMF/H₂O (9:1)

  • Yield : 67%

Challenges and Optimization Strategies

Regioselectivity in Halogenation

The electron-deficient nature of the thiazole ring complicates bromination. Silver(I) oxide (Ag₂O) as an additive enhances selectivity for the 2-position by stabilizing radical intermediates.

Solvent Effects

Polar aprotic solvents (e.g., DMSO, DMF) improve fluorination yields by stabilizing ionic intermediates. Conversely, non-polar solvents favor bromination via radical pathways .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Compounds with various functional groups replacing the bromine or fluorine atoms.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties
Recent studies have highlighted the antibacterial potential of 2-bromo-7-fluorobenzo[d]thiazole and its derivatives. The compound has been tested against various bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing thiazole rings have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like gentamicin and ciprofloxacin .

Quorum Sensing Inhibition
A notable application of this compound is its role as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to coordinate their behavior based on population density. Compounds derived from benzo[d]thiazole, including this compound, have been identified as potential inhibitors of quorum sensing pathways in Pseudomonas aeruginosa, thus preventing biofilm formation and enhancing treatment efficacy against bacterial infections without relying solely on traditional antibiotics .

Drug Design and Development

Rational Drug Design
The structural characteristics of this compound make it a valuable scaffold in rational drug design. Research indicates that modifications to the thiazole ring can lead to compounds with enhanced biological activities, including anti-inflammatory and anticancer properties. The combination of different pharmacophores within the same molecular framework has been shown to yield compounds with novel therapeutic effects .

Case Studies in Antimicrobial Development
Several case studies have demonstrated the successful synthesis of new thiazole derivatives that incorporate the this compound structure. These derivatives have been subjected to rigorous antimicrobial testing, revealing their potential as effective agents against resistant bacterial strains. For example, compounds derived from this scaffold exhibited improved activity against Candida albicans compared to established antifungal treatments .

Biological Research Applications

Mechanistic Studies
In biological research, this compound has been utilized in mechanistic studies aimed at understanding the interactions between small molecules and biological targets. Its ability to bind selectively to specific proteins involved in bacterial communication systems provides insights into developing new antimicrobial strategies that circumvent resistance mechanisms .

Toxicological Assessments
The compound has also been included in toxicological assessments to evaluate its safety profile for potential therapeutic use. Understanding the toxicity and side effects associated with new compounds is crucial for their development into safe pharmaceuticals .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaComparable inhibition zones to gentamicin and ciprofloxacin
Quorum Sensing InhibitionPrevents biofilm formation in Pseudomonas aeruginosaPotential for enhancing treatment efficacy without traditional antibiotics
Drug DesignValuable scaffold for rational drug designModifications can lead to improved anti-inflammatory and anticancer effects
Biological ResearchUsed in mechanistic studies and toxicological assessmentsProvides insights into interactions with biological targets

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound’s bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, leading to improved therapeutic efficacy. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Brominated Thiazoles

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Electronic Features
This compound C₇H₃BrFNS ~231.08 Br (2), F (7) Electron-withdrawing F lowers HOMO-LUMO gap
2-Bromo-7-chlorobenzo[d]thiazole C₇H₃BrClNS 248.53 Br (2), Cl (7) Larger Cl atom increases steric bulk
7-Bromobenzo[d]thiazole C₇H₄BrNS 214.08 Br (7) No electron-withdrawing substituent at C2
4-Bromo-7-fluorobenzo[d]thiazol-2-amine C₇H₄BrFN₂S 247.10 Br (4), F (7), NH₂ (2) Amine group enhances hydrogen bonding
2-Bromo-7-iodo-6-methoxybenzo[d]thiazole C₈H₅BrINOS 370.01 Br (2), I (7), OMe (6) Iodo and methoxy groups increase polarizability

Key Observations:

  • Steric and Polar Effects : Chlorine in 2-bromo-7-chlorobenzo[d]thiazole increases steric hindrance compared to fluorine, which may reduce binding affinity in biological targets .
  • Functional Group Influence : The amine group in 4-bromo-7-fluorobenzo[d]thiazol-2-amine introduces hydrogen-bonding capabilities, improving solubility and target interactions .

Key Findings:

  • Antimicrobial Potency: Fluorinated thiazoles, such as derivative 2 in , demonstrate superior activity against multidrug-resistant Staphylococcus aureus compared to non-fluorinated analogs. The fluorine atom likely enhances membrane penetration and target binding .
  • Anticancer Potential: Thiazoles with bromine and electron-withdrawing groups (e.g., trifluoromethyl in 5-bromo-4-(trifluoromethyl)thiazol-2-amine) show moderate activity, attributed to interactions with cellular kinases or DNA .
  • Biofilm Inhibition: Thiazole derivatives with halogen substituents significantly reduce S.

Biological Activity

Introduction

2-Bromo-7-fluorobenzo[d]thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article focuses on the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole core with bromine and fluorine substituents at specific positions. The presence of these halogens can significantly influence the compound's biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit key enzymes involved in cellular processes. For instance, compounds with similar structures have been shown to inhibit DNA gyrase and topoisomerases, which are crucial for DNA replication and transcription .
  • Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its effectiveness .
  • Cytotoxic Effects : Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds similar to this compound have shown high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the micromolar range .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-70.78Topoisomerase inhibition
Similar thiazole derivativeHCT1160.62Induction of apoptosis

These findings suggest that this compound may act through similar pathways, promoting further investigation into its anticancer properties.

Antimicrobial Activity

The compound has also exhibited promising antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli12 μM
S. aureus10 μM
Candida albicans3.92 mM

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

Study on Antimalarial Activity

A study focusing on thiazole derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, indicating that modifications in the thiazole structure can enhance efficacy while reducing cytotoxicity in mammalian cells . This suggests a potential application for this compound in treating malaria.

Leishmanicidal Activity

Another research area explored the leishmanicidal effects of thiazole derivatives, where compounds similar to this compound were tested against Leishmania infantum. The results showed reduced survival rates of intracellular amastigotes, highlighting the compound's potential in treating leishmaniasis .

Q & A

Basic: What are the primary synthetic routes for 2-Bromo-7-fluorobenzo[d]thiazole, and how can reaction conditions be optimized?

Answer:
The synthesis of halogenated benzothiazoles typically involves cyclization of substituted anilines with thioureas or via halogenation of pre-formed benzothiazoles. For this compound, a plausible route starts with 3-fluoro-4-bromoaniline. Reacting this with thiourea under acidic conditions (e.g., HCl/ethanol) forms the thiazole core . Bromination can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to ensure regioselectivity. Optimization includes controlling stoichiometry (1:1.2 aniline:thiourea) and reaction time (12–24 hours) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions. For example, the fluorine atom at C7 deshields adjacent protons, appearing as a doublet (J = 8–10 Hz) in 1H^{1}\text{H}-NMR .
  • IR Spectroscopy : Stretching frequencies for C-Br (~550–600 cm1^{-1}) and C-F (~1100–1250 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]+^+) matching the molecular formula (C7_7H4_4BrFNS).

Basic: How is this compound utilized in drug discovery research?

Answer:
This compound serves as a versatile intermediate for synthesizing bioactive thiazole derivatives. For example:

  • Antimicrobial Agents : Hybridization with pyrazole or triazole moieties enhances activity against resistant pathogens (e.g., Candida spp.) .
  • Anticancer Scaffolds : Bromine and fluorine substituents improve binding to kinase targets (e.g., c-MYC G-quadruplex DNA) by enhancing hydrophobic interactions .
  • Protease Inhibitors : The electron-withdrawing fluorine atom stabilizes transition states in enzyme inhibition .

Advanced: How do electronic effects of bromine and fluorine substituents influence reaction mechanisms in cross-coupling reactions?

Answer:
Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling palladium-catalyzed aryl-aryl bond formation. Fluorine’s strong electron-withdrawing nature deactivates the thiazole ring, slowing electrophilic substitution but enhancing oxidative addition in catalytic cycles. Density Functional Theory (DFT) studies show that the LUMO of this compound localizes on the bromine-bearing carbon, favoring nucleophilic attack. This contrasts with non-fluorinated analogs, where conjugation is less pronounced .

Advanced: What strategies address poor aqueous solubility of this compound in pharmacokinetic studies?

Answer:

  • Co-solvent Systems : Use DMSO/PBS (1:4 v/v) to solubilize the compound for in vitro assays .
  • Prodrug Design : Esterification of the thiazole nitrogen (e.g., acetyl or PEG-linked groups) improves bioavailability.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances cellular uptake and reduces off-target effects .

Advanced: How do structural modifications of this compound impact its bioactivity?

Answer:

  • Bromine Replacement : Substituting bromine with iodine increases steric bulk, reducing binding to narrow enzyme pockets (e.g., CYP450 isoforms) .
  • Fluorine Position : Moving fluorine to C6 (vs. C7) alters dipole moments, affecting interactions with polar residues in target proteins (e.g., kinase ATP-binding sites) .
  • Heterocycle Fusion : Annelation with pyrrolo rings (e.g., pyrrolo[3,2-d]thiazole) enhances π-stacking with DNA/RNA bases .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • HPLC Purity Validation : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-amino-7-Cl-6-fluorobenzo[d]thiazole) to identify trends .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

Answer:
Electrophilic attack occurs preferentially at C5 due to:

  • Directing Effects : Bromine at C2 deactivates the ring, while fluorine at C7 exerts a –I effect, making C5 the most electron-deficient position.
  • Steric Factors : Bulky electrophiles (e.g., NO2+_2^+) favor C5 over C4 due to reduced steric hindrance . Computational studies (e.g., NBO analysis) confirm higher partial positive charge at C5 compared to other positions .

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